![molecular formula C23H27N3O2 B2382170 Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705469-00-6](/img/structure/B2382170.png)

Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

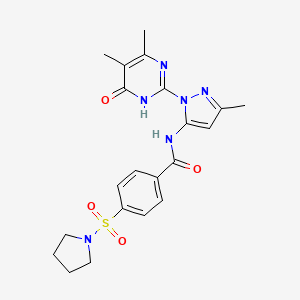

The compound contains a bicyclo[2.2.1]hept-5-en-2-yl group, which is a type of bicyclic compound. Bicyclic compounds are a type of organic compound with two fused or bridged rings . The compound also contains a piperidinyl group, which is a type of organic compound containing a piperidine ring, a nitrogenous six-membered ring .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its IUPAC name. The bicyclo[2.2.1]hept-5-en-2-yl group indicates a bicyclic structure with a double bond on the 5th carbon. The piperidinyl group indicates a six-membered ring with one nitrogen atom. The oxadiazolyl group indicates a five-membered ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. The double bond in the bicyclic structure could potentially undergo addition reactions. The piperidine ring might be involved in substitution reactions or could act as a base. The oxadiazole ring might undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the bicyclic structure could influence its shape and rigidity. The piperidine and oxadiazole rings could influence its polarity and potentially its solubility in different solvents .科学的研究の応用

Electrochemical Applications

Bicyclo[2.2.1]hept-5-en-2-yl derivatives have been studied in the context of electrochemistry. A notable example is the anodic oxidation of bicyclo[2.2.1]hept-2-ene, yielding various carbonate and alcohol derivatives, demonstrating its potential in electrochemical synthesis processes (Baggaley et al., 1975).

Polymer Synthesis

These compounds are also significant in the synthesis of alicyclic polymers. For example, polymers derived from 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate have been developed for 193 nm photoresist materials, indicating their utility in advanced material science (Okoroanyanwu et al., 1998).

Catalysis in Polymerization

The use of (η3‐allyl)palladium(II) catalysts for the polymerization of norbornene derivatives, a closely related compound, further illustrates the role of these compounds in catalytic processes and polymer chemistry (Reinmuth et al., 1996).

Stereoselective Synthesis

Bicyclo[2.2.1]hept-5-ene derivatives have been utilized in stereoselective electrochemical synthesis. For instance, the electrochemically induced cyclization of bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitriles leads to compounds with potential pharmacological activity (Vereshchagin et al., 2014).

Insect Antifeedant Synthesis

Additionally, these derivatives have been synthesized for use as insect antifeedants, demonstrating their potential in agricultural applications (Thirunarayanan, 2014).

特性

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-15-5-2-3-7-19(15)22-24-21(28-25-22)13-17-6-4-10-26(14-17)23(27)20-12-16-8-9-18(20)11-16/h2-3,5,7-9,16-18,20H,4,6,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNNQHQKCPKIRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4CC5CC4C=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2382088.png)

![(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382089.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2382090.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2382099.png)

![Lithium 5-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382101.png)

![4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2382102.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382105.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B2382107.png)